Cas no 105372-70-1 (3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-,(1R,3R)-)

3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-,(1R,3R)- structure
105372-70-1 structure
Product Name:3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-,(1R,3R)-
Numero CAS:105372-70-1
MF:C24H26N4O7S
MW:514.550844669342
CID:178468
PubChem ID:184468
Update Time:2025-04-19

3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-,(1R,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-,(1R,3R)-
    • 3-Isoquinolinecarboxylicacid,5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methyl-1H-imidazol-4-yl]thio]-1,2,3,4-tetrahydro-6,8-dihyd
    • Imbricatine
    • 8'-Acetoxyascochlorin
    • Illicinolide A
    • LL-Z 1272Z
    • 105372-70-1
    • NSC 622005
    • 3-Isoquinolinecarboxylic acid, 5-((5-(2-amino-2-carboxyethyl)-1-methyl-1H-imidazol-4-yl)thio)-1,2,3,4-tetrahydro-6,8-dihydroxy-1-((4- hydroxyphenyl)methyl)-, (1R-(1alpha,3alpha,5(S*)))-
    • 5-{[5-(2-Amino-2-carboxyethyl)-1-methyl-1H-imidazol-4-yl]sulfanyl}-6,8-dihydroxy-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • NSC622005
    • 3-Isoquinolinecarboxylic acid,2,3,4-tetrahydro-6,8-dihydroxy-1-[(4-hydroxy phenyl)methyl]-, [1S-[1.alpha.,3.alpha.,5(R*)]]-
    • NSC-622005
    • DTXSID50909473
    • Inchi: 1S/C24H26N4O7S/c1-28-10-26-22(17(28)8-14(25)23(32)33)36-21-13-7-16(24(34)35)27-15(20(13)18(30)9-19(21)31)6-11-2-4-12(29)5-3-11/h2-5,9-10,14-16,27,29-31H,6-8,25H2,1H3,(H,32,33)(H,34,35)/t14-,15+,16+/m0/s1
    • Chiave InChI: BBIABWPNIDKRLX-ARFHVFGLSA-N
    • Sorrisi: S(C1=C(C[C@@H](C(=O)O)N)N(C)C=N1)C1=C(C=C(C2=C1C[C@H](C(=O)O)N[C@@H]2CC1C=CC(=CC=1)O)O)O

Proprietà calcolate

  • Massa esatta: 514.15200
  • Massa monoisotopica: 514.15222
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 786
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 217
  • XLogP3: -3.2

Proprietà sperimentali

  • Densità: 1.62
  • Punto di ebollizione: 845.8°Cat760mmHg
  • Punto di infiammabilità: 465.3°C
  • Indice di rifrazione: 1.748
  • PSA: 216.46000
  • LogP: 2.55430
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso